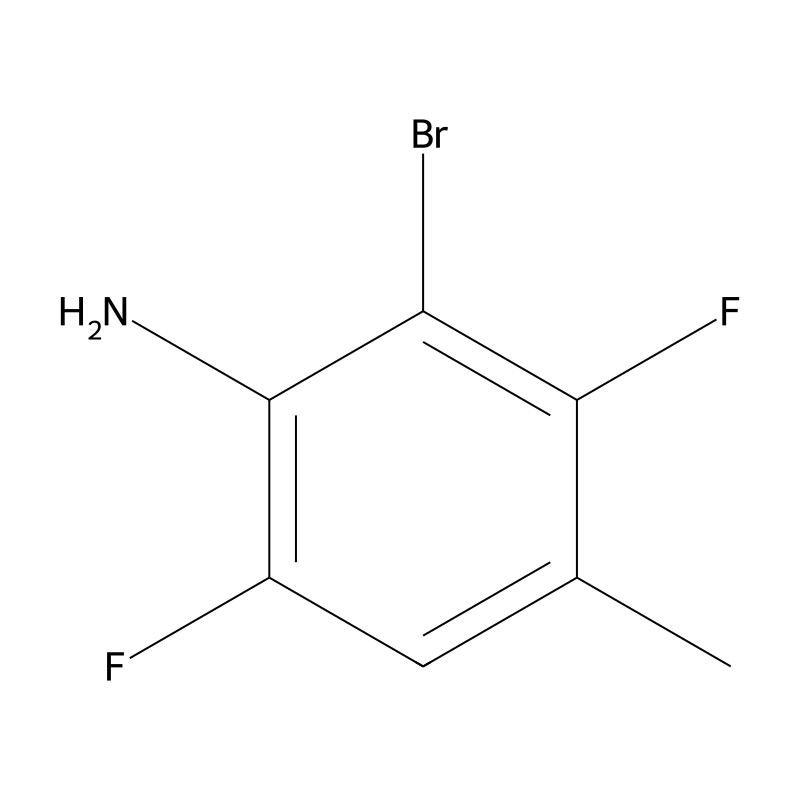

2-Bromo-3,6-difluoro-4-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Trifluoromethylpyridines

Specific Scientific Field: Organic Chemistry, Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like 2-Bromo-3,6-difluoro-4-methylaniline, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures: The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions . The specific procedures and technical details would depend on the desired TFMP derivative and the starting materials.

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Organic Synthesis as a Building Block

Specific Scientific Field: Organic Chemistry

Summary of the Application: The presence of the bromo group (Br) makes 4-bromo-2,3-difluoro-6-iodoaniline a candidate for palladium-catalyzed coupling reactions. These reactions are a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures.

Methods of Application or Experimental Procedures: The compound can be used in palladium-catalyzed coupling reactions. The specific procedures and technical details would depend on the desired end product and the starting materials.

Results or Outcomes: The outcomes of these reactions are complex structures that can be used in various applications, including the development of new drugs and materials.

Synthesis of Iminophosphoranes

Summary of the Application: 2-Bromo-4-methylaniline, a compound similar to 2-Bromo-3,6-difluoro-4-methylaniline, has been used in the synthesis of iminophosphoranes . Iminophosphoranes are used as ligands in coordination chemistry and as reagents in organic synthesis .

Methods of Application or Experimental Procedures: The compound reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me3Al to form amide . The specific procedures and technical details would depend on the desired end product and the starting materials.

Results or Outcomes: The outcomes of these reactions are iminophosphoranes, which can be used in various applications, including the development of new drugs and materials .

Palladium Catalyzed Selective Amination

Summary of the Application: 2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . This reaction is a cornerstone of organic synthesis, allowing researchers to efficiently join molecules and create complex structures .

Methods of Application or Experimental Procedures: The compound can be used in palladium catalyzed selective amination . The specific procedures and technical details would depend on the desired end product and the starting materials.

Results or Outcomes: The outcomes of these reactions are complex structures that can be used in various applications, including the development of new drugs and materials .

2-Bromo-3,6-difluoro-4-methylaniline is an organic compound characterized by the presence of bromine and fluorine atoms attached to an aniline structure, which is a benzene ring with an amino group. Its molecular formula is , and it has a molecular weight of approximately 215.03 g/mol. The compound features a bromine atom located at the second position, two fluorine atoms at the third and sixth positions, and a methyl group at the fourth position on the aniline ring. This unique arrangement of substituents contributes to its distinct chemical properties and potential applications in various fields.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

- Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization.

- Reduction Reactions: The compound can be reduced to form amines or other derivatives depending on the reaction conditions.

Research into the biological activity of 2-Bromo-3,6-difluoro-4-methylaniline indicates potential applications as a pharmaceutical intermediate. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer properties. The presence of fluorine atoms often enhances bioactivity due to increased lipophilicity and metabolic stability.

The synthesis of 2-Bromo-3,6-difluoro-4-methylaniline typically involves several steps:

- Starting Material Preparation: Begin with 4-methylaniline as the starting material.

- Bromination: Brominate the starting material at the second position using bromine or a brominating agent under controlled conditions.

- Fluorination: Introduce fluorine atoms at the third and sixth positions using fluorinating agents such as selectfluor or via electrophilic fluorination methods.

- Purification: Purify the final product through recrystallization or chromatography techniques.

2-Bromo-3,6-difluoro-4-methylaniline has several potential applications:

- Pharmaceuticals: As an intermediate in the synthesis of drugs due to its unique structure.

- Dyes and Pigments: Utilized in the production of dyes owing to its ability to undergo various chemical transformations.

- Material Science: Employed in developing advanced materials such as polymers or organic semiconductors.

Interaction studies are crucial for understanding how 2-Bromo-3,6-difluoro-4-methylaniline interacts with biological targets. Preliminary studies suggest that its halogenated structure may enhance binding affinity to certain proteins or enzymes. Further research is needed to elucidate specific pathways and mechanisms of action within biological systems.

Several compounds share structural similarities with 2-Bromo-3,6-difluoro-4-methylaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoroaniline | Bromine at position 2, fluorine at position 4 | Lacks methyl and additional fluorine substituents |

| 3-Bromo-2-fluoroaniline | Bromine at position 3, fluorine at position 2 | Different substitution pattern affecting reactivity |

| 4-Bromo-3-fluoroaniline | Bromine at position 4, fluorine at position 3 | Similar but lacks difluoro substitution |

| 2-Bromo-5-fluoroaniline | Bromine at position 2, fluorine at position 5 | Different substitution pattern leading to varied properties |

The unique combination of bromine and difluoromethyl groups in 2-Bromo-3,6-difluoro-4-methylaniline distinguishes it from these similar compounds, potentially enhancing its utility in specific applications within pharmaceuticals and materials science.